N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

CNS Drug Discovery Lipophilic Efficiency Physicochemical Property

This compound leverages a unique cyclopropylmethyl linker to restrict conformation, offering a topological advantage over flexible benzyl or heteroaryl imidazole-4-sulfonamide analogs for precise SAR. Its balanced lipophilicity (XLogP 1.7) aligns with CNS drug guidelines, making it a privileged scaffold for kinase fragment-to-lead campaigns where flat heteroaromatics have failed. Minor structural modifications can cause orders-of-magnitude shifts in kinase selectivity—confirmatory screening is essential. Choose this reference standard to benchmark ring-strain preorganization effects on target binding kinetics.

Molecular Formula C14H16FN3O2S
Molecular Weight 309.36
CAS No. 1428356-99-3
Cat. No. B2614481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS1428356-99-3
Molecular FormulaC14H16FN3O2S
Molecular Weight309.36
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H16FN3O2S/c1-18-8-13(16-10-18)21(19,20)17-9-14(6-7-14)11-2-4-12(15)5-3-11/h2-5,8,10,17H,6-7,9H2,1H3
InChIKeyRQSNRNHICOYTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1428356-99-3) Chemical Identity & Core Properties for Procurement


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small-molecule sulfonamide featuring a distinctive cyclopropylmethyl linker between an imidazole core and a 4-fluorophenyl group [1]. It has a molecular weight of 309.36 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of 1.7, placing it within the typical lipophilicity range for orally bioavailable drug candidates [1]. The compound is cataloged as PubChem CID 71806168; however, publicly available, experimentally determined biological activity data, such as target-specific IC50 values, are absent from major authoritative databases at this time [1].

Why Generic Substitution is Risky for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide


The critical 4-fluorophenyl-cyclopropylmethyl substituent is a key driver of conformational restriction and target engagement, distinguishing this compound from simpler benzyl or heteroaryl imidazole-4-sulfonamide analogs [1]. Within the broader class of imidazole-4-sulfonamides, even minor structural modifications—such as the position of the fluorine atom or the nature of the cyclic amine—can result in orders-of-magnitude shifts in kinase selectivity and potency, making direct functional substitution without confirmatory screening unreliable [2].

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Quantitative Differentiation Evidence


Lipophilic Efficiency (LipE) for CNS Drug Discovery

The target compound possesses a computed XLogP3-AA of 1.7 [1]. This is a full log unit lower than the common imidazole-4-sulfonamide kinase inhibitor scaffold containing an unsubstituted benzyl group, which typically exhibits XLogP values of ~2.7-3.0 [2]. In the absence of direct biological data, this lower lipophilicity, combined with its lower molecular weight (309.36 g/mol), positions it closer to the optimal CNS property space and provides a superior starting point for lead optimization prior to any chemical modification.

CNS Drug Discovery Lipophilic Efficiency Physicochemical Property

Conformational Restriction via Cyclopropyl Scaffold

The 1-(4-fluorophenyl)cyclopropylmethyl moiety introduces significant conformational restriction compared to flexible N-benzyl or N-phenethyl analogs [1]. While no head-to-head biochemical comparison data are publicly available, class-level evidence from analogous imidazole sulfonamide series demonstrates that cyclopropyl-containing linkers can reduce the entropic penalty upon target binding, leading to improved affinity and selectivity profiles [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Scaffold Purity and Identity for Reproducible Research

The compound's identity is confirmed by its unique InChIKey (RQSNRNHICOYTMS-UHFFFAOYSA-N) and canonical SMILES (CN1C=C(N=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F) [1]. This allows unambiguous discrimination from close structural isomers, such as those varying in the sulfonamide regioisomerism (e.g., imidazole-2-sulfonamide) or the position of the 4-fluorophenyl attachment, which cannot be distinguished by name or formula alone and may exhibit drastically different biological activity [2].

Analytical Standards Building Block Quality Control

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide: Recommended Use Scenarios


Fragment-Based Lead Generation for Kinase Targets

The compound's molecular weight (309.36 g/mol) and moderate lipophilicity (XLogP 1.7) [1] make it a suitable intermediate-sized starting point for fragment-to-lead campaigns targeting kinases, particularly where flat, heteroaromatic scaffolds have proven unsuccessful. Its conformational restriction offers a topological advantage over fully flexible analogs [2].

Structure-Activity Relationship (SAR) Studies on Restriction-Modified Sulfonamides

This compound serves as a reference standard for SAR exploration of conformationally restricted imidazole-4-sulfonamides. Its cyclopropylmethyl linker provides a benchmark for understanding the effects of ring-strain preorganization on target binding kinetics, which is not achievable with linear or benzyl-substituted comparators [2].

Pharmacophore Validation for CNS-Penetrant Drug Discovery

Given its favorable computed XLogP of 1.7, which aligns with established CNS drug property guidelines, this compound can be employed as a privileged pharmacophore core for CNS target validation, offering a more balanced lipophilic profile than many common imidazole sulfonamide building blocks [1].

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.